molecular formula C22H35NO8 B571624 Bisoprolol monofumarate, (R)- CAS No. 216309-92-1

Bisoprolol monofumarate, (R)-

Cat. No.: B571624
CAS No.: 216309-92-1
M. Wt: 441.521
InChI Key: RZPZLFIUFMNCLY-YQXMEYCDSA-N
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Description

Bisoprolol is a beta-blocker that affects the heart and circulation (blood flow through arteries and veins). It is used to treat hypertension (high blood pressure) and may also be used for purposes not listed in this medication guide . It is a synthetic, beta1-selective (cardioselective) adrenoceptor blocking agent .


Molecular Structure Analysis

Bisoprolol monofumarate has a molecular formula of C22H35NO8 and an average mass of 441.515 Da . During the synthesis of Bisoprolol, several related compounds are generated .


Chemical Reactions Analysis

Bisoprolol fumarate is known to exist in different polymorphic forms. These forms have different crystal structures, which can significantly affect their physical and physicochemical properties .


Physical And Chemical Properties Analysis

Bisoprolol fumarate is a white crystalline powder which is approximately equally hydrophilic and lipophilic, and is readily soluble in water, methanol, ethanol, and chloroform . It has different polymorphic forms, each with different melting points .

Mechanism of Action

Bisoprolol is a cardioselective beta1-adrenergic blocking agent. It lowers the heart rate and blood pressure and may be used to reduce workload on the heart and hence oxygen demands. This results in a reduction of heart rate, cardiac output, systolic and diastolic blood pressure, and possibly reflex orthostatic hypotension .

Safety and Hazards

Bisoprolol is harmful if swallowed. It is advised not to skip doses or stop taking bisoprolol without first talking to your doctor as stopping suddenly may make your condition worse or cause other serious heart problems .

Future Directions

Bisoprolol is currently used for prevention of cardiovascular events following a heart attack in patients with risk factors for disease progression, in the management of congestive heart failure with reduced ejection fraction, and as a second-line agent for hypertension . It may be beneficial in the treatment of high blood pressure, but it is not recommended as a first-line antihypertensive agent .

Properties

IUPAC Name

(E)-but-2-enedioic acid;(2R)-1-(propan-2-ylamino)-3-[4-(2-propan-2-yloxyethoxymethyl)phenoxy]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO4.C4H4O4/c1-14(2)19-11-17(20)13-23-18-7-5-16(6-8-18)12-21-9-10-22-15(3)4;5-3(6)1-2-4(7)8/h5-8,14-15,17,19-20H,9-13H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZPZLFIUFMNCLY-YQXMEYCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)COCCOC(C)C)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC[C@H](COC1=CC=C(C=C1)COCCOC(C)C)O.C(=C/C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

216309-92-1
Record name Bisoprolol monofumarate, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0216309921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BISOPROLOL MONOFUMARATE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2PP73N44E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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